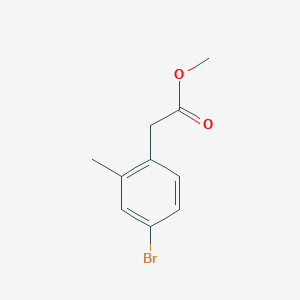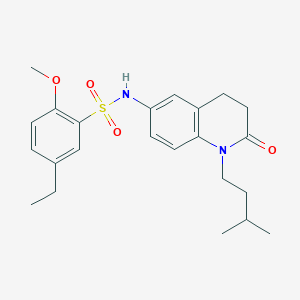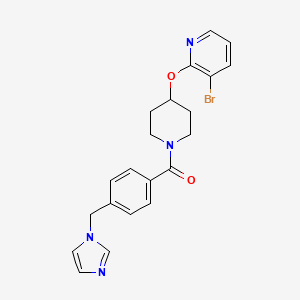![molecular formula C17H15N3 B2871957 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-54-4](/img/structure/B2871957.png)
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of this compound consists of a fused indole and quinoxaline ring system, which contributes to its unique chemical and biological properties .
Mecanismo De Acción
Target of Action
The primary target of 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound intercalates into the DNA helix, disrupting processes vital for DNA replication .
Mode of Action
This compound exerts its pharmacological action predominantly through DNA intercalation . This interaction with DNA results in the stabilization of the DNA duplex , which can disrupt normal cellular processes such as replication and transcription.
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it can inhibit the normal function of DNA polymerase, an enzyme crucial for DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of this compound’s action is the induction of cytotoxicity in certain human cancer cell lines . By disrupting DNA replication, the compound can induce cell death, particularly in cancer cells that rely on rapid and continuous DNA replication for growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the thermal stability of the compound-DNA complex is an important parameter for elucidating its anticancer, antiviral, and other activities . The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .
Análisis Bioquímico
Biochemical Properties
6-Ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline has shown significant interactions with DNA, exhibiting good binding affinity as evident from the high thermal stability of the compound-DNA complex . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.
Cellular Effects
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines . It has been found to exhibit moderate cytotoxicity against human reproductive organ cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound predominantly involves DNA intercalation . This process disrupts the processes vital for DNA replication . These compounds have shown poor inhibitory activity on topoisomerase II enzyme but have significant MDR modulating activity .
Temporal Effects in Laboratory Settings
The stability of this compound has been evaluated in laboratory settings. It exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that it has long-term effects on cellular function observed in in vitro studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This method provides a straightforward approach to obtaining the desired indoloquinoxaline structure.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its anticancer properties.
6-methyl-6H-indolo[2,3-b]quinoxaline: Another derivative with similar biological activities.
Indolo[2,3-b]quinoxaline derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl and methyl groups may enhance its lipophilicity and cellular uptake, potentially improving its efficacy as a therapeutic agent .
Propiedades
IUPAC Name |
6-ethyl-9-methylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-20-15-9-8-11(2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNHESCIWZFJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)
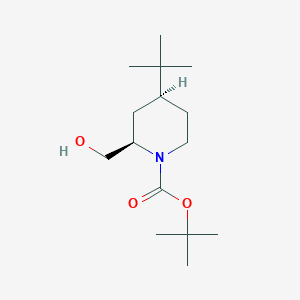
![N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2871879.png)

![methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate](/img/structure/B2871882.png)
![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)

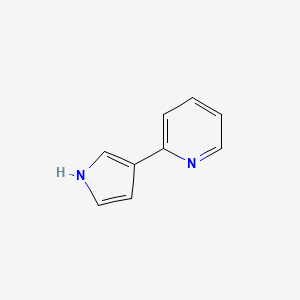
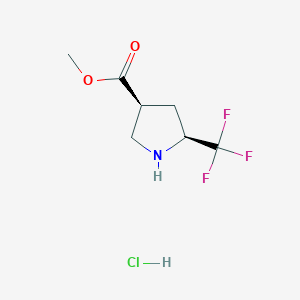
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2871891.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2871892.png)
